molecular formula C36H47NO6 B8275068 benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate

Cat. No.: B8275068
M. Wt: 589.8 g/mol
InChI Key: ZMYLKHCNPQKIIG-UHFFFAOYSA-N
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Description

Benzyl (2-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)-2-hydroxyethyl)(6-(4-phenylbutoxy)hexyl)carbamate is a useful research compound. Its molecular formula is C36H47NO6 and its molecular weight is 589.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C36H47NO6

Molecular Weight

589.8 g/mol

IUPAC Name

benzyl N-[2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-hydroxyethyl]-N-[6-(4-phenylbutoxy)hexyl]carbamate

InChI

InChI=1S/C36H47NO6/c1-36(2)42-28-32-25-31(20-21-34(32)43-36)33(38)26-37(35(39)41-27-30-18-9-6-10-19-30)22-12-3-4-13-23-40-24-14-11-17-29-15-7-5-8-16-29/h5-10,15-16,18-21,25,33,38H,3-4,11-14,17,22-24,26-28H2,1-2H3

InChI Key

ZMYLKHCNPQKIIG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC2=C(O1)C=CC(=C2)C(CN(CCCCCCOCCCCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.166 g (6.83 mmol) Mg in 1 ml THF is added dropwise a few drops of a solution comprising 1.51 g (6.21 mmol) 2,2-dimethyl-6-bromobenzo-1,3-dioxane in 20 ml THF and a catalytic amount of 1,2-dibromoethane. Once the reaction has started, the remaining 2,2-dimethyl-6-bromobenzo-1,3-dioxane solution was added while maintaining the temperature at 40° C. Upon completion of the addition (15 min), the reaction is allowed to stand a further 30 min at 40° C. The mixture is then cooled to −7° C. and a solution of 2.64 g (6.21 mmol) N-benzyloxycarbonyl-N-2-oxoethyl-6-(4-phenylbutoxy)hexylamine in 5 ml THF is added thereto. After allowing the reaction to stand at 0° C. for 1 hr, the temperature of the reaction mixture is allowed to increase to room temperature, 30 ml of a saturated NH4Cl solution is added and the mixture stirred for 15 min. Finally, 30 ml AcOEt is added, the EtOAc phase is separated, washed with 30 ml H2O, dried on anhydrous Na2SO4 concentrated to dryness and the residue purified by column chromatography on silica gel (gradient CH2Cl2 to CH2Cl2/EtOAc 4:1), to give 1.50 g (40.9%) N-[2-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)-2-hydroxyethyl]-N-benzyloxycarbonyl-6-(4-phenylbutoxy)hexylamine.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Mg
Quantity
0.166 g
Type
reactant
Reaction Step Two
Quantity
1.51 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.64 g
Type
reactant
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
30 mL
Type
reactant
Reaction Step Six

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